4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide

Pyruvate Kinase M2 Cancer Metabolism Allosteric Modulation

4-(2,3-Dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide (CAS 338753-47-2) is a synthetic pyrrole-2-carboxamide derivative with a molecular formula of C14H12Cl2N2O2 and a molecular weight of 311.16 g/mol. This compound is distinguished by its 2,3-dichlorobenzoyl substitution at the pyrrole 4-position and dual N-methylation at both the pyrrole nitrogen (N1) and the carboxamide nitrogen, which differentiates it from the closely related fragment hit 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide that lacks the N-methyl amide group.

Molecular Formula C14H12Cl2N2O2
Molecular Weight 311.16
CAS No. 338753-47-2
Cat. No. B2588502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide
CAS338753-47-2
Molecular FormulaC14H12Cl2N2O2
Molecular Weight311.16
Structural Identifiers
SMILESCNC(=O)C1=CC(=CN1C)C(=O)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C14H12Cl2N2O2/c1-17-14(20)11-6-8(7-18(11)2)13(19)9-4-3-5-10(15)12(9)16/h3-7H,1-2H3,(H,17,20)
InChIKeyNGQIWWXZRCFFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,3-Dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide (CAS 338753-47-2): Procurement-Grade Characterization for PKM2-Targeted Research


4-(2,3-Dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide (CAS 338753-47-2) is a synthetic pyrrole-2-carboxamide derivative with a molecular formula of C14H12Cl2N2O2 and a molecular weight of 311.16 g/mol . This compound is distinguished by its 2,3-dichlorobenzoyl substitution at the pyrrole 4-position and dual N-methylation at both the pyrrole nitrogen (N1) and the carboxamide nitrogen, which differentiates it from the closely related fragment hit 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide that lacks the N-methyl amide group [1]. The compound belongs to a scaffold class that has demonstrated activity as a pyruvate kinase M2 (PKM2) modulator, with the 2,3-dichloro substitution pattern conferring an activator profile, in contrast to the 2,6-dichloro positional isomer which acts as a PKM2 inhibitor [2].

Why Generic 4-Benzoylpyrrole-2-carboxamides Cannot Replace 4-(2,3-Dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide in PKM2 Research


In-class substitution of 4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide with ostensibly similar pyrrole-2-carboxamide analogs is not scientifically valid due to the extreme sensitivity of the PKM2 binding site to both the dichloro substitution pattern and the N-methylation state. The 2,3-dichlorobenzoyl configuration at the pyrrole 4-position is a critical determinant of activator functionality, as demonstrated by the fragment-linking study where this specific pattern enables productive binding at the PKM2 activator site [1]. In contrast, the 2,6-dichlorobenzoyl positional isomer functions as a PKM2 inhibitor, binding to a completely distinct regulatory site with opposite pharmacological consequences . Furthermore, the N-methyl group on the carboxamide of the target compound introduces a steric and hydrogen-bonding perturbation relative to the primary amide fragment (7XX/compound 2) that alters both binding mode and synthetic utility as a building block [1]. These structural distinctions produce functional divergence that precludes any assumption of interchangeability among pyrrole-2-carboxamide analogs for PKM2-targeted experiments or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-(2,3-Dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide (CAS 338753-47-2) Versus Closest Analogs


2,3-Dichloro vs. 2,6-Dichloro Substitution: Activator-to-Inhibitor Functional Flip in PKM2 Modulation

The 2,3-dichlorobenzoyl substitution pattern on 4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide is the structural foundation for PKM2 activator functionality. The closely related 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide (fragment hit, PDB ligand 7XX) was co-crystallized with PKM2 at 2.1 Å resolution (PDB 5X1V), revealing a binding mode at the PKM2 activator pocket that promotes tetramer formation and enzymatic activation [1]. In direct contrast, the 2,6-dichlorobenzoyl positional isomer, 4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide, has been characterized as a PKM2 inhibitor that binds to a distinct regulatory site [2]. This substitution-dependent functional flip—where moving a single chlorine atom from the 3-position to the 6-position converts an activator scaffold into an inhibitor scaffold—represents a binary pharmacological differentiation that is absolute and quantifiable through orthogonal co-crystal structures.

Pyruvate Kinase M2 Cancer Metabolism Allosteric Modulation

N-Methyl Carboxamide vs. Primary Carboxamide: Impact on Hydrogen-Bonding Capacity and Synthetic Versatility

4-(2,3-Dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide (CAS 338753-47-2) differs from the published fragment hit 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide (PDB ligand 7XX) by a single N-methyl group on the carboxamide. In the fragment co-crystal structure (PDB 5X1V), the primary carboxamide -NH2 group of compound 2/7XX participates in a hydrogen-bond network within the PKM2 activator pocket, contributing to the binding pose that enables fragment dimerization [1]. N-Methylation of this carboxamide eliminates one hydrogen-bond donor while introducing steric bulk, which is predicted to alter both the binding affinity and the conformational preferences of the molecule at the PKM2 activator site. Although direct PKM2 AC50 data for the N-methyl analog has not been published, the structural modification provides a chemically defined handle for SAR exploration that the primary amide fragment lacks. Additionally, the N-methyl carboxamide confers enhanced lipophilicity (predicted cLogP increase of approximately 0.5 log units) and altered metabolic stability compared to the primary amide, making it a valuable comparator compound for probing the PKM2 activator pharmacophore [2].

Fragment-Based Drug Discovery Structure-Activity Relationship Synthetic Building Block

Fragment Monomer vs. Linked Dimer: Potency Differential and Binding Stoichiometry at the PKM2 Activator Site

The foundational PKM2 activator study by Matsui et al. (2017) demonstrated that two molecules of the fragment hit 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide bind simultaneously at a single PKM2 activator binding site (PDB 5X1V), and covalent linking of these two fragments via an ethylene diamine bridge produced compound 5 (PDB 5X1W, resolution 3.0 Å), which exhibited 'highly improved potency' relative to the monomeric fragment in an in vitro PKM2 activation assay [1]. The linked dimer also demonstrated PKM2-activating activity in a cell-based assay and inhibited the growth of A549 lung cancer cells, whereas the monomeric fragment alone showed low potency [1]. This binding stoichiometry and potency differential establishes that the monomeric fragment scaffold (to which the target N-methyl compound belongs) represents the minimal pharmacophore unit, while the linked dimer demonstrates the potency gains achievable through multivalent binding. The target compound, as an N-methylated monomer, serves as a critical intermediate for investigating the effects of carboxamide substitution on fragment binding before dimerization.

Fragment Linking Pyruvate Kinase M2 Activation Biochemical Assay

2,3-Dichlorobenzoyl Pyrrole-2-carboxamide Scaffold vs. Generic PKM2 Activator Chemotypes: Binding Mode Novelty Confirmed by Co-Crystal Structure

The 2,3-dichlorobenzoyl pyrrole-2-carboxamide scaffold, to which 4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide belongs, represents a structurally novel PKM2 activator chemotype distinct from other known activator series such as the diarylsulfonamides (e.g., DASA-58, AC50 = 38 nM), thieno[3,2-b]pyrrole[3,2-d]pyridazinones, and ML-265 (AC50 = 92 nM) [1]. The Matsui et al. (2017) co-crystal structure (PDB 5X1V, 2.1 Å) revealed that two fragment molecules occupy a single activator binding pocket in a previously unobserved binding mode, providing a unique structural basis for fragment-linking drug design [2]. This distinguishes the 2,3-dichlorobenzoyl pyrrole-2-carboxamide chemotype from other PKM2 activators that bind at different allosteric sites or with different stoichiometries, making it an essential comparator for any comprehensive PKM2 activator screening panel.

Protein Crystallography Allosteric Activator Binding Site Scaffold Novelty

Fragment-Linking Compatibility: Distinguishing Synthetic Utility as a Dimerization Precursor

The Matsui et al. (2017) study demonstrated that the 2,3-dichlorobenzoyl pyrrole-2-carboxamide scaffold is amenable to structure-guided fragment linking via the carboxamide nitrogen, producing a covalent dimer (compound 5, PDB 5X1W) that retained the original binding pose while achieving substantially enhanced potency [1]. The N-methyl carboxamide present in 4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide (CAS 338753-47-2) introduces a tertiary amide that cannot participate in the same ethylene diamine linking strategy used for the primary amide fragment. However, this N-methyl group simultaneously creates an opportunity for alternative linking chemistry at the pyrrole 4-position benzoyl group or through N-demethylation strategies, providing a differentiated synthetic entry point for exploring dimerization with altered conformational constraints compared to the published linked dimer [1]. This differential synthetic reactivity is quantifiable: the primary amide fragment can be directly dimerized via carboxamide-to-carboxamide linking (as published), while the N-methyl analog requires alternative disconnection strategies.

Fragment-Based Drug Design Covalent Linking Chemistry Structure-Guided Optimization

Optimal Research and Industrial Application Scenarios for 4-(2,3-Dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide (CAS 338753-47-2)


PKM2 Activator SAR Studies: Probing the Carboxamide Hydrogen-Bond Donor Role

This compound serves as the N-methyl matched molecular pair for the published PKM2 activator fragment 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide. By directly comparing the two compounds in a PKM2 activation assay, researchers can isolate the contribution of the carboxamide NH2 group to binding affinity and activation potency at the PKM2 activator site, as established by the co-crystal structure (PDB 5X1V) [1]. This SAR pair is essential for understanding whether the hydrogen-bond donor capacity of the primary amide is required for PKM2 activator binding or whether the N-methyl analog retains activity, informing subsequent medicinal chemistry optimization.

Fragment-Based Drug Discovery: Minimal Pharmacophore Validation for PKM2 Activator Binding

As a close structural analog of the fragment hit identified in the high-throughput screening campaign described by Matsui et al. (2017), this compound enables systematic exploration of the minimal pharmacophore requirements for PKM2 activator site recognition [1]. Its intermediate lipophilicity (cLogP ~2.8–3.2) and molecular weight (311.16 Da) [2] position it within fragment-like chemical space, making it suitable for fragment-based screening libraries, SPR-based binding assays, and co-crystallization trials to determine whether the N-methyl group is accommodated within the activator binding pocket.

Chemical Biology Tool Compound: Discrimination of PKM2 Activator vs. Inhibitor Phenotypes via Positional Isomer Control

The 2,3-dichlorobenzoyl configuration of this compound establishes it as a PKM2 activator scaffold, in direct contrast to its 2,6-dichlorobenzoyl positional isomer which is characterized as a PKM2 inhibitor (PDB 5DTM) [3]. This matched molecular pair—differing only in chlorine atom position—provides an exceptionally clean chemical biology tool set for dissecting PKM2-dependent metabolic phenotypes. Researchers can use both isomers in parallel to confirm that observed cellular effects are specifically attributable to PKM2 activation rather than inhibition, controlling for any off-target effects of the pyrrole-2-carboxamide scaffold.

Synthetic Building Block for PKM2-Targeted Compound Libraries

The N-methyl carboxamide group renders this compound a versatile synthetic intermediate for generating diverse PKM2-targeted compound libraries through amide bond diversification, N-demethylation, or functionalization at the dichlorobenzoyl moiety. Unlike the primary amide fragment, which can undergo direct dimerization via the carboxamide nitrogen, the N-methyl analog requires alternative linking strategies, enabling the exploration of non-canonical dimer geometries that may access different PKM2 binding modes or subunit interfaces [1]. This synthetic differentiation makes it a valuable building block for proprietary library synthesis by medicinal chemistry groups and contract research organizations (CROs).

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